N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide: is a complex organic compound with a molecular formula of C18H19FN2O3S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-fluoro-2-methylaniline with 2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of enzyme activity is beneficial .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes involved in metabolic pathways, leading to changes in cellular processes.
Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses
Comparison with Similar Compounds
- N-(3-chloro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- N-(3-bromo-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- N-(3-iodo-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Uniqueness: N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro, bromo, and iodo analogs .
Properties
Molecular Formula |
C18H19FN2O3S |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-2-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H19FN2O3S/c1-12-11-14(21-10-4-7-18(21)22)8-9-17(12)25(23,24)20-16-6-3-5-15(19)13(16)2/h3,5-6,8-9,11,20H,4,7,10H2,1-2H3 |
InChI Key |
DGSMSJKTONMAOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCCC2=O)S(=O)(=O)NC3=C(C(=CC=C3)F)C |
Origin of Product |
United States |
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